2,2,3,3-Tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate
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Overview
Description
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate is a chemical compound with the molecular formula C15H11O4F4Br and a molecular weight of 411.143 g/mol . This compound is characterized by the presence of a furoate ester linked to a bromophenoxy methyl group and a tetrafluoropropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2-bromophenoxy)methyl]-2-furoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The furoate ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenoxy group can participate in binding interactions, while the furoate ester and tetrafluoropropyl groups can influence the compound’s reactivity and stability. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate include:
2,2,3,3-tetrafluoropropyl 5-[(2-chlorophenoxy)methyl]-2-furoate: Similar structure but with a chlorine atom instead of bromine.
2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenoxy)methyl]-2-furoate: Similar structure but with a fluorine atom instead of bromine.
2,2,3,3-tetrafluoropropyl 5-[(2-iodophenoxy)methyl]-2-furoate: Similar structure but with an iodine atom instead of bromine. The uniqueness of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C15H11BrF4O4 |
---|---|
Molecular Weight |
411.14 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H11BrF4O4/c16-10-3-1-2-4-11(10)22-7-9-5-6-12(24-9)13(21)23-8-15(19,20)14(17)18/h1-6,14H,7-8H2 |
InChI Key |
KSPXHWZTGCBYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)OCC(C(F)F)(F)F)Br |
Origin of Product |
United States |
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